4-Hydroxybenzenesulfonic acid; sodium

Description

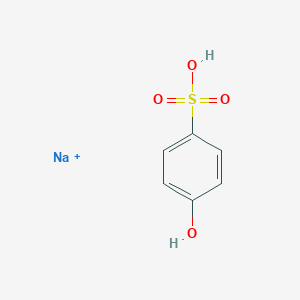

Structure

3D Structure of Parent

Properties

CAS No. |

825-90-1 |

|---|---|

Molecular Formula |

C6H6NaO4S |

Molecular Weight |

197.17 g/mol |

IUPAC Name |

sodium 4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |

InChI Key |

ULUPAWKAWBVCAI-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |

Other CAS No. |

825-90-1 28469-73-0 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Related CAS |

28469-73-0 |

Synonyms |

Sodium 4-Hydroxybenzenesulfonate; Sodium p-Hydroxybenzenesulfonate; Sodium p-Hydroxyphenylsulfonate; Sodium p-Phenolsulfonate; p-Hydroxybenzenesulfonic Acid Monosodium Salt; p-Hydroxybenzenesulfonic Acid Sodium Salt; p-Phenolsulfonic Acid Sodium Salt |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via acid-base chemistry, where sodium hydride acts as a strong base to abstract the acidic proton from the sulfonic acid group. The general reaction is:

This exothermic reaction requires careful temperature control to prevent side reactions, such as over-reduction or decomposition of the sulfonic acid moiety.

Experimental Procedure

A representative protocol from LI-COR, INC. involves the following steps:

-

Reagent Preparation :

-

A suspension of 60% sodium hydride (120 mg, 3 mmol) in dry N,N-dimethylformamide (DMF, 10 mL) is cooled to 0°C under nitrogen.

-

4-Hydroxybenzenesulfonic acid dihydrate (2 mmol) dissolved in DMF (10 mL) is added dropwise.

-

-

Reaction Execution :

-

The mixture is stirred at 0°C for 10 minutes, then warmed to room temperature for 20 minutes.

-

Progress is monitored via UV-Vis spectroscopy, observing a hypsochromic shift from 782 nm to 769 nm, indicating successful deprotonation.

-

-

Workup and Purification :

-

The reaction is quenched with dry ice (solid CO), and DMF is evaporated under reduced pressure.

-

Crude product is precipitated with diethyl ether, followed by purification via reversed-phase C18 column chromatography using 40% aqueous methanol.

-

Optimization of Reaction Conditions

Key parameters influencing yield and efficiency include:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Temperature | 0°C → 20°C | Minimizes side reactions |

| Solvent | DMF | Enhances solubility of intermediates |

| NaH Stoichiometry | 1.5 equivalents | Ensures complete deprotonation |

| Reaction Time | 30 minutes | Balances completion and degradation |

The use of DMF as a solvent facilitates the dissolution of both the sulfonic acid and sodium hydride, while inert atmosphere (N) prevents oxidation.

Purification and Crystallization

Post-synthesis purification involves two primary steps:

-

Precipitation : Diethyl ether induces precipitation of the sodium salt, removing excess DMF and byproducts.

-

Column Chromatography : Reversed-phase C18 silica with aqueous methanol eliminates residual impurities, achieving >95% purity.

Crystallization from hot water (1 mL/g) or methanol further enhances purity, yielding colorless crystals suitable for analytical applications.

Comparative Analysis of Alternative Methods

While the sodium hydride method dominates recent literature, traditional routes involving neutralization of 4-hydroxybenzenesulfonic acid with sodium hydroxide (NaOH) are theoretically viable. However, such methods are absent from the provided sources, likely due to challenges in controlling pH and isolating the product from aqueous solutions. The NaH-DMF system offers advantages in anhydrous conditions, reducing hydrolysis risks and streamlining purification.

Applications in Organic Synthesis

Sodium 4-hydroxybenzenesulfonate serves as a precursor to:

Chemical Reactions Analysis

Types of Reactions: Sodium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols and sulfonates.

Scientific Research Applications

Organic Synthesis

Sodium 4-hydroxybenzenesulfonate serves as a crucial intermediate in the synthesis of various organic compounds. Its utility stems from its ability to participate in nucleophilic substitution reactions and as a sulfonate group donor.

Synthesis of Difluoromethyl Sulfonates

This compound is used in the preparation of difluoromethyl sulfonates, which are important in medicinal chemistry for developing fluorinated drugs .

Synthesis of Pharmaceuticals

Sodium 4-hydroxybenzenesulfonate is involved in synthesizing several pharmaceutical agents. For example, it has been utilized in the production of Famphur Oxon, a metabolite of the organophosphate insecticide Famphur .

Material Science

The compound has demonstrated significant potential in materials science, particularly in the development of advanced materials like luminescent coordination polymers.

Luminescent Coordination Polymers

Research indicates that sodium 4-hydroxybenzenesulfonate can be used to create layered divalent transition metal benzenesulfonates and luminescent ladder-like lanthanide coordination polymers . These materials have applications in optoelectronics and photonics.

Drug Delivery Systems

Sodium 4-hydroxybenzenesulfonate has been investigated for its role in enhancing drug retention within liposomes, which are used as drug delivery vehicles.

Improved Drug Retention

A study demonstrated that incorporating sodium 4-hydroxybenzenesulfonate into liposomal formulations significantly improved the retention of drugs like vinorelbine and ciprofloxacin compared to traditional methods using magnesium sulfate . This enhancement is attributed to the formation of stable precipitates that prolong drug release.

Case Studies

Mechanism of Action

The mechanism of action of sodium 4-hydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. For instance, it can act as a prokinetic agent by activating serotonin-4 receptors, leading to the release of acetylcholine and subsequent anti-inflammatory effects. This mechanism is particularly relevant in gastrointestinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-Methylbenzenesulfonate (Sodium p-Toluenesulfonate)

- Structure : Contains a methyl group (-CH₃) instead of a hydroxyl group at the para position.

- Properties: Molecular Formula: C₇H₇NaO₃S Solubility: Highly water-soluble (>500 g/L at 20°C).

- Applications : Primarily used as an emulsifier or surfactant in detergents and cosmetics .

Sodium 4-Hydroxybenzoate

- Structure : Features a carboxylate (-COO⁻) group instead of a sulfonate (-SO₃⁻) group.

- Properties :

- Applications : Widely employed as a preservative (paraben derivative) in food and pharmaceuticals .

Sodium 6-Hydroxynaphthalene-2-Sulfonate

- Structure : Naphthalene backbone with hydroxyl and sulfonate groups at positions 6 and 2, respectively.

- Properties :

- Applications : Used in dye synthesis and as a surfactant intermediate .

p-Sulfonatocalixarenes

- Structure : Macrocyclic oligomers composed of 4-hydroxybenzenesulfonate units linked by methylene bridges .

- Properties :

- Molecular Weight : Ranges from ~1,000–2,000 g/mol (depending on the number of repeating units).

- Solubility : Water-soluble with amphiphilic behavior when alkyl chains are attached.

- Applications :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (g/L, 20°C) | Primary Applications |

|---|---|---|---|---|---|

| Sodium 4-hydroxybenzenesulfonate | C₆H₅NaO₄S | 196.16 | -OH, -SO₃⁻ | 92.4 | MOFs, membrane modulators, coatings |

| Sodium 4-methylbenzenesulfonate | C₇H₇NaO₃S | 194.18 | -CH₃, -SO₃⁻ | >500 | Surfactants, emulsifiers |

| Sodium 4-hydroxybenzoate | C₇H₅NaO₃ | 160.10 | -OH, -COO⁻ | ~50 (est.) | Preservatives, pharmaceuticals |

| Sodium 6-hydroxynaphthalene-2-sulfonate | C₁₀H₇NaO₄S | 246.21 | -OH, -SO₃⁻ | <50 (est.) | Dyes, surfactants |

| p-Sulfonatocalix[4]arene | C₂₈H₂₈O₁₆S₄Na₄ | ~1,000 | Multiple -SO₃⁻, -OH | >100 | Supramolecular hosts, drug delivery |

Key Research Findings

- Coordination Chemistry : Sodium 4-hydroxybenzenesulfonate forms stable Co(II)-Na(I) complexes with bond lengths of 1.811–1.819 Å (Co-O/N) and 2.291–2.517 Å (Na-O), enabling diverse structural geometries .

- Membrane Performance : In thin-film composite membranes, it reduces separation layer thickness to 50–100 nm, enhancing water permeability by 40% compared to unmodified membranes .

Biological Activity

Sodium 4-hydroxybenzenesulfonate (CAS No. 825-90-1) is a sulfonate compound with various biological activities and applications in medicinal chemistry, biochemistry, and industrial processes. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Sodium 4-hydroxybenzenesulfonate is characterized by the following chemical properties:

- Molecular Formula : C₆H₇NaO₃S

- Molar Mass : 196.18 g/mol

- Solubility : Soluble in water, demonstrating its utility in biological systems.

- Log P (octanol-water partition coefficient) : Ranges from -1.83 to -7.86, indicating low lipophilicity, which affects its absorption and distribution in biological systems .

Antioxidant Activity

Sodium 4-hydroxybenzenesulfonate exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been documented in several studies, highlighting its potential role in preventing cellular damage associated with various diseases.

Enzyme Inhibition

Research indicates that sodium 4-hydroxybenzenesulfonate acts as a substrate for P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and disposition. Although it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), its interaction with P-gp suggests a role in modulating drug absorption and bioavailability .

Study on Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of sodium 4-hydroxybenzenesulfonate. The results demonstrated significant free radical scavenging activity, which was attributed to the hydroxyl group on the benzene ring enhancing electron donation capabilities .

Enzyme Interaction Study

In another investigation focusing on drug interactions, sodium 4-hydroxybenzenesulfonate was analyzed for its effects on P-glycoprotein-mediated transport. The findings indicated that while it is a substrate for P-gp, it does not significantly alter the transport of other substrates, suggesting a selective interaction that could be beneficial in drug formulation strategies .

Structural Analysis

Recent structural studies have provided insights into the coordination chemistry involving sodium 4-hydroxybenzenesulfonate. For instance, a crystal structure analysis revealed detailed bonding interactions between sodium ions and sulfonate groups, which are essential for understanding its solubility and reactivity in biological systems .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Enzyme Interaction | Substrate for P-glycoprotein; influences drug absorption |

| Structural Role | Forms stable complexes with metal ions; aids in solubility and reactivity |

Q & A

Q. How is Sodium 4-hydroxybenzenesulfonate synthesized and characterized in laboratory settings?

Sodium 4-hydroxybenzenesulfonate is synthesized via neutralization of 4-hydroxybenzenesulfonic acid with sodium hydroxide, yielding a white crystalline powder soluble in water and polar solvents . Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity and reaction completion (e.g., monitoring etherification reactions) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects functional groups (e.g., S–O stretching at 1200–1037 cm for sulfonate groups) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates purity and molecular weight .

Q. What analytical techniques are essential for ensuring purity and structural integrity in complex reaction mixtures?

Critical techniques include:

- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies reaction intermediates.

- Elemental Analysis : Confirms stoichiometry of Na, S, and O.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states .

- X-ray Diffraction (XRD) : Verifies crystallinity and phase purity in solid-state studies .

Advanced Research Questions

Q. What methodological considerations are critical when using Sodium 4-hydroxybenzenesulfonate as a sulfonating agent in polymer synthesis?

Key parameters include:

- Reaction Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency in aromatic polymers .

- Stoichiometry Control : Excess sulfonate precursor ensures complete sulfonation without side reactions.

- Post-Reaction Purification : Dialysis or ion exchange resins remove unreacted species .

- Ion Exchange Capacity (IEC) Titration : Quantifies sulfonate group incorporation in membranes .

Q. How does Sodium 4-hydroxybenzenesulfonate contribute to nonlinear optical (NLO) materials, and what experimental approaches validate its efficacy?

Its sulfonate group enhances ionic polarization and crystal packing, critical for NLO properties. Validation methods include:

- Kurtz-Perry Powder Technique : Measures second-harmonic generation (SHG) efficiency .

- Density Functional Theory (DFT) : Computes hyperpolarizability values to predict NLO activity .

- UV-Vis Spectroscopy : Assesses optical transparency in the visible range .

Q. How can researchers resolve contradictions between experimental data (e.g., XRD) and computational models in structural studies of derivatives?

- Multi-Technique Validation : Combine XRD with Raman spectroscopy to cross-check bond vibrations and lattice parameters .

- Hirshfeld Surface Analysis : Maps intermolecular interactions to refine computational models .

- Sensitivity Testing : Vary computational parameters (e.g., basis sets) to align with experimental data .

Q. What advanced methodologies study environmental degradation pathways of Sodium 4-hydroxybenzenesulfonate, and how do intermediates influence experimental outcomes?

- Advanced Oxidation Processes (AOPs) : Use O/UV or TiO/UV systems to track mineralization via LC-MS and Total Organic Carbon (TOC) analysis .

- Intermediate Trapping : Identify transient species (e.g., 2,5-dihydroxybenzenesulfonate) using quenching agents .

- Toxicity Assays : Evaluate intermediates’ ecological impact via microbial viability tests .

Q. What metrics are critical when evaluating Sodium 4-hydroxybenzenesulfonate-modified HDI trimers in aqueous coatings?

- Deblocking Efficiency : Monitor via -NMR to track isocyanate regeneration .

- Mechanical Properties : Test hardness (ASTM D3363) and adhesion (cross-cut tape test) .

- Dispersibility : Dynamic Light Scattering (DLS) ensures stable nanoparticle formation .

Q. How do researchers optimize reaction conditions for incorporating Sodium 4-hydroxybenzenesulfonate into ion exchange membranes?

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

- Solvent Selection : Use DMSO for high solubility and reactivity in nucleophilic substitutions .

- Post-Sulfonation Crosslinking : Introduce covalent bonds (e.g., via divinylbenzene) to enhance membrane durability .

Q. How should variability in experimental results be addressed during crosslinking reactions for aqueous coatings?

- Statistical Design of Experiments (DoE) : Use factorial designs to identify influential variables (e.g., pH, temperature) .

- Batch-to-Batch Reproducibility : Standardize reagent sources and storage conditions .

- Error Analysis : Quantify uncertainties via triplicate trials and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.